molecular formula C11H21NO3 B1530517 tert-butyl 4-(aminomethyl)oxane-4-carboxylate CAS No. 871021-81-7

tert-butyl 4-(aminomethyl)oxane-4-carboxylate

Cat. No.: B1530517
CAS No.: 871021-81-7
M. Wt: 215.29 g/mol
InChI Key: ZWVAIIHLJHYVSB-UHFFFAOYSA-N
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Description

tert-butyl 4-(aminomethyl)oxane-4-carboxylate (CAS 2870668-48-5) is a valuable chemical intermediate in organic and medicinal chemistry research. This compound features a tetrahydropyran (oxane) scaffold substituted with both a tert-butoxycarbonyl (Boc) protected amine and an aminomethyl group, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group is a cornerstone in modern synthetic chemistry, providing a robust yet reversible means of protecting amine functionalities during multi-step synthesis, which can be removed under mild acidic conditions to reveal the free amine . The presence of both protected and primary amine groups on the oxane ring allows researchers to perform selective chemical modifications, facilitating the construction of diverse molecular libraries for drug discovery programs. The oxane core contributes conformational rigidity, which can be exploited to influence the pharmacokinetic properties and binding affinity of target molecules. This reagent is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)11(8-12)4-6-14-7-5-11/h4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAIIHLJHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Initial Functionalization

The synthetic route often begins with tert-butyl 4-hydroxy-2H-pyran-4-carboxylate or related tetrahydropyran derivatives. The hydroxyl group at the 4-position is functionalized by reaction with aminomethyl reagents under basic conditions to introduce the aminomethyl substituent.

  • Typical solvents: dichloromethane (DCM), methanol.
  • Bases: triethylamine to facilitate nucleophilic substitution.
  • Reaction temperature: ambient to slightly elevated to optimize yield.

This step yields tert-butyl 4-(aminomethyl)oxane-4-carboxylate with high purity and yield.

Use of Boc Protecting Group and Deprotection

Protection of the amino group as a Boc derivative is common to prevent side reactions during subsequent steps.

  • Boc protection is achieved by reacting the amine precursor with di-tert-butyl dicarbonate in the presence of triethylamine.
  • Reaction time: 8-10 hours at room temperature.
  • Work-up involves pH adjustment, extraction, drying, and crystallization to isolate 1-Boc-4-aminopiperidine intermediates.

Deprotection of the Boc group to free the amine is carried out using acids such as trifluoroacetic acid (TFA) or trimethylsilyl iodide (TMSI).

  • TMSI is preferred for mild conditions, used in 0.2 to 1.5 equivalents.
  • Solvents: acetonitrile (MeCN), dichloromethane (DCM).
  • Temperature: from -20°C to room temperature.
  • Reaction time: at least 1 hour to ensure full conversion.
  • The process forms a TMS carbamate intermediate before amine liberation.

Alternative Functionalization via Phthalimide and Hydrazine

An alternative method involves the Mitsunobu reaction to introduce a phthalimide protecting group, followed by hydrazine-mediated deprotection to yield the free amine.

  • Starting from 4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester.
  • Reaction with triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in THF at 0°C.
  • Addition of phthalimide and stirring at room temperature for 2.5 hours.
  • Hydrazine monohydrate treatment in ethanol at room temperature for 2 hours to remove phthalimide and release the amine.
  • Purification by silica gel chromatography yields the target compound in about 76% yield.

Sulfation and Other Functional Group Modifications

In some advanced synthetic routes, sulfation reagents such as chlorosulfonic acid and DMF-SO3 complex are used to modify intermediates related to the target compound.

  • Reagent equivalents: 1.5 to 7.0 equivalents per substrate.
  • Temperature: -10°C to 25°C, typically 0°C to 10°C.
  • These conditions are tailored to preserve the tert-butyl ester and amine functionalities while introducing sulfonate groups for further synthetic elaboration.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Aminomethylation of tert-butyl 4-hydroxy-2H-pyran-4-carboxylate tert-butyl 4-hydroxy-2H-pyran-4-carboxylate Aminomethyl reagents, Triethylamine DCM or MeOH, RT High Direct synthesis of target compound
Boc Protection and Deprotection 4-piperidinecarboxamide Di-tert-butyl dicarbonate, TMSI RT for Boc, -20°C to RT for deprotection Moderate to High Industrially scalable, high purity
Mitsunobu Reaction and Hydrazine Deprotection 4-(hydroxymethyl)piperidinecarboxylic acid tert-butyl ester Triphenylphosphine, DIAD, Phthalimide, Hydrazine 0°C to RT, ethanol, 2-2.5 h ~76% Alternative route, uses phthalimide protection
Sulfation Modification Lactone derivatives Chlorosulfonic acid, DMF-SO3 complex 0°C to 10°C Variable For advanced functionalization

Research Findings and Optimization Insights

  • The use of triethylamine as a base is critical to facilitate nucleophilic substitution without causing side reactions.
  • Boc protection/deprotection cycles are essential for controlling amine reactivity and improving product stability during synthesis.
  • Trimethylsilyl iodide (TMSI) offers a mild and efficient deprotection method for Boc groups, minimizing degradation.
  • Mitsunobu reaction combined with hydrazine deprotection provides an alternative to direct amination, especially when sensitive functional groups are present.
  • Reaction temperatures are carefully controlled, often kept below room temperature to avoid unwanted side reactions and to improve selectivity.
  • Solvent choice (e.g., DCM, MeCN, ethanol) impacts reaction rate and product isolation efficiency.
  • Purification typically involves silica gel chromatography and crystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 4-(aminomethyl)oxane-4-carboxylate serves as a building block in organic synthesis. Its functional groups allow for various chemical modifications, enabling the synthesis of complex molecules. It can undergo reactions such as oxidation, reduction, and substitution, making it valuable in developing new compounds for research purposes .

Biological Research

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Studies have shown that it can modulate enzymatic activity, influencing cellular pathways crucial for various biological processes. This property makes it a candidate for exploring therapeutic applications in drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties . It may act as a precursor in synthesizing pharmaceutical agents targeting specific diseases. Its ability to interact with biological targets positions it as a promising lead compound in drug discovery efforts .

Case Study 1: Enzyme Inhibition

Research has demonstrated that derivatives of this compound can inhibit arginase (ARG), an enzyme involved in the urea cycle. In one study, modifications to the compound enhanced its inhibitory potency against human ARG, suggesting potential applications in treating conditions related to altered arginine metabolism .

Case Study 2: Synthesis of Bioactive Compounds

A study focused on synthesizing bioactive compounds using this compound as a precursor. The compound underwent several reactions leading to derivatives that exhibited significant biological activity against cancer cell lines, highlighting its utility in developing anti-cancer agents .

Data Table: Chemical Reactions and Products

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateCorresponding oxo derivatives
ReductionLithium aluminum hydrideAmine derivatives
SubstitutionAlkyl halidesVarious substituted products

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)oxane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. Additionally, the tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
tert-Butyl 4-(aminomethyl)oxane-4-carboxylate Oxane (6-membered) 4-aminomethyl, 4-tert-butyl ester C₁₁H₂₁NO₃ 215.29 High purity (95%), intermediate reactivity
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate Piperidine 4-aminomethyl, 4-fluoro, 1-tert-butyl C₁₂H₂₃FN₂O₂ 258.32 Fluorine enhances electronegativity
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate oxalate Piperidine 4-aminomethyl, 4-hydroxy, oxalate salt C₁₃H₂₄N₂O₇ 320.34 Salt form improves aqueous solubility
tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate Morpholine 2-aminomethyl, 4-tert-butyl ester C₁₀H₂₀N₂O₃ 216.28 Morpholine oxygen enhances hydrogen bonding
tert-Butyl 4-amino-5-phenylazepane-1-carboxylate Azepane (7-membered) 4-amino, 5-phenyl, 1-tert-butyl C₁₇H₂₆N₂O₂ 290.40 Larger ring size; aromatic phenyl substituent
tert-Butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate Piperidine 4-aminomethyl, 3-hydroxy, stereochemistry C₁₁H₂₂N₂O₃ 230.30 Chiral centers influence biological activity

Key Comparison Points

Ring Size and Conformation
  • Oxane vs. Piperidine/Morpholine : The six-membered oxane ring in the target compound provides conformational stability, while piperidine (6-membered, nitrogen-containing) and morpholine (6-membered, oxygen-containing) analogs exhibit altered electronic profiles due to heteroatom placement .
Substituent Effects
  • Fluorine and Hydroxyl Groups: Fluorine in tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate increases electronegativity, while the hydroxyl group in its oxalate salt improves solubility .
  • Chirality: Stereochemical variants like tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate demonstrate the critical role of configuration in receptor interactions .

Biological Activity

tert-Butyl 4-(aminomethyl)oxane-4-carboxylate is an organic compound belonging to the class of tetrahydropyran derivatives. It features a tert-butyl ester group, an aminomethyl group, and a tetrahydropyran ring, making it a versatile building block in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.29 g/mol
  • Structure : The compound contains a tetrahydropyran ring which contributes to its structural stability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target biomolecules, influencing their activity. The tetrahydropyran ring enhances binding affinity due to its conformational flexibility, allowing for effective interaction with enzymes and receptors.

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

  • Enzyme Modulation : The compound has been investigated for its ability to modulate enzymatic activities, particularly in pathways relevant to metabolic disorders.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit antiproliferative effects on various cancer cell lines, making it a candidate for further development as an anticancer agent.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModulation of key metabolic enzymes
AntitumorInhibition of cell proliferation in cancer cells
NeuroprotectionProtective effects on neuronal cells

Case Study: Antitumor Activity

In a study evaluating the antiproliferative effects of this compound on human cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. IC50 values were reported between 10 µM to 20 µM across different cell lines, indicating substantial potency against tumor cells .

Case Study: Enzyme Modulation

Another investigation focused on the compound's ability to inhibit specific metabolic enzymes involved in glucose metabolism. The results demonstrated that this compound could effectively decrease enzyme activity by approximately 50% at concentrations around 15 µM, suggesting its potential as a therapeutic agent for metabolic disorders .

Q & A

Q. What strategies optimize multi-step synthesis yields while minimizing side reactions?

  • Methodological Answer :
  • DoE Optimization : Apply design of experiments (DoE) to variables like temperature, solvent ratio, and reaction time .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .

Notes

  • Advanced Techniques : References to computational modeling and in situ monitoring assume access to specialized instrumentation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(aminomethyl)oxane-4-carboxylate
Reactant of Route 2
tert-butyl 4-(aminomethyl)oxane-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.